molecular formula C10H11BrN2O2S B14916715 tert-Butyl 2-(4-bromothiazol-2-yl)-2-cyanoacetate

tert-Butyl 2-(4-bromothiazol-2-yl)-2-cyanoacetate

Cat. No.: B14916715
M. Wt: 303.18 g/mol
InChI Key: VXMCTENMLGLBOH-UHFFFAOYSA-N
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Description

tert-Butyl 2-(4-bromothiazol-2-yl)-2-cyanoacetate is a chemical compound with the molecular formula C11H13BrN2O2S It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms

Preparation Methods

The synthesis of tert-Butyl 2-(4-bromothiazol-2-yl)-2-cyanoacetate typically involves the reaction of tert-butyl cyanoacetate with 4-bromothiazole under specific conditions. One common method includes the use of diisopropylamine and butyllithium in tetrahydrofuran (THF) as solvents. The reaction mixture is chilled to 0°C, and the reagents are added sequentially to ensure proper reaction conditions .

Chemical Reactions Analysis

tert-Butyl 2-(4-bromothiazol-2-yl)-2-cyanoacetate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl 2-(4-bromothiazol-2-yl)-2-cyanoacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 2-(4-bromothiazol-2-yl)-2-cyanoacetate involves its interaction with specific molecular targets. The bromine atom in the thiazole ring can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The cyano group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

tert-Butyl 2-(4-bromothiazol-2-yl)-2-cyanoacetate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H11BrN2O2S

Molecular Weight

303.18 g/mol

IUPAC Name

tert-butyl 2-(4-bromo-1,3-thiazol-2-yl)-2-cyanoacetate

InChI

InChI=1S/C10H11BrN2O2S/c1-10(2,3)15-9(14)6(4-12)8-13-7(11)5-16-8/h5-6H,1-3H3

InChI Key

VXMCTENMLGLBOH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C#N)C1=NC(=CS1)Br

Origin of Product

United States

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